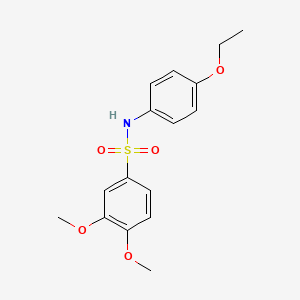

N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide” is a complex organic compound. It seems to share some structural similarities with compounds like Phenacetin and N-(4-Ethoxyphenyl)-3-hydroxybutanamide , which are known for their analgesic properties .

Synthesis Analysis

While specific synthesis methods for “N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide” were not found, related compounds such as Phenacetin and N-(4-Ethoxyphenyl)-3-hydroxybutanamide have been synthesized through various methods . For instance, Phenacetin can be synthesized via the Williamson ether synthesis .

Applications De Recherche Scientifique

- Phenacetin Derivative : N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide is a derivative of phenacetin . Phenacetin was once used as an antipyretic and analgesic but has declined in use due to liver-related adverse effects . Researchers explore modifications of this compound to improve its safety profile and efficacy.

- Semi-Synthesis of Taxol and Taxotere : N-(4-ethoxyphenyl)-2-azetidinone derivatives play a central role in the semi-synthesis of novel anticancer agents like Taxol and Taxotere . Investigating their potential as cytotoxic agents or synergistic components in cancer therapies is essential.

- Amide-NH Protection : The compound’s N-(4-ethoxyphenyl) group can be selectively removed using ceric ammonium nitrate . Researchers study its use as a protective group for amide-NH in synthetic pathways, especially in β-lactam antibiotics.

- Schiff Base Ligands : Incorporating metals into Schiff base ligands coordinated via bonding enhances biological activities . Researchers explore metal complexes of N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide for potential therapeutic applications.

- Staudinger Reaction : The compound is synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . Researchers optimize reaction conditions to achieve high yields of N-(4-ethoxyphenyl)-2-azetidinones.

- Oxidative Cleavage Mechanism : Investigating the oxidative removal of the p-ethoxyphenyl group sheds light on the underlying mechanism . Understanding this process contributes to broader knowledge in chemical biology.

Medicinal Chemistry and Drug Development

Anticancer Research

Protective Group Chemistry

Metal Complexes and Chelation Effects

Organic Synthesis and Reaction Optimization

Chemical Biology and Mechanism Studies

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S/c1-4-22-13-7-5-12(6-8-13)17-23(18,19)14-9-10-15(20-2)16(11-14)21-3/h5-11,17H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBFBGPLHYVMPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1,7-dimethyl-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5207177.png)

![5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207182.png)

![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5207188.png)

![N-(1-{1-[2-(3-chlorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207201.png)

![1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5207202.png)

![1-(3-fluorobenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5207206.png)

![1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5207246.png)

![4-bromo-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B5207256.png)